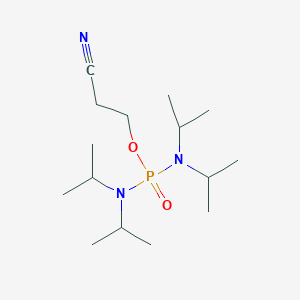
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester is a chemical compound with the molecular formula C15H32N3OP. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphorodiamidic acid core with tetrakis(1-methylethyl) and 2-cyanoethyl ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester typically involves the reaction of phosphorodiamidous acid with tetrakis(1-methylethyl)amine and 2-cyanoethyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield, making the compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions include various phosphorodiamidic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include phosphorylation and dephosphorylation reactions, which are crucial for regulating cellular activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester
- Phosphorodiamidic acid, N,N,N’,N’-tetrakis(1-methylethyl)-, 2-cyanoethyl ester
Uniqueness
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester is unique due to its specific ester linkage and the presence of the 2-cyanoethyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
128312-25-4 |
|---|---|
Molekularformel |
C15H32N3O2P |
Molekulargewicht |
317.41 g/mol |
IUPAC-Name |
3-bis[di(propan-2-yl)amino]phosphoryloxypropanenitrile |
InChI |
InChI=1S/C15H32N3O2P/c1-12(2)17(13(3)4)21(19,20-11-9-10-16)18(14(5)6)15(7)8/h12-15H,9,11H2,1-8H3 |
InChI-Schlüssel |
JSSFYPGPWGGXNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(=O)(N(C(C)C)C(C)C)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


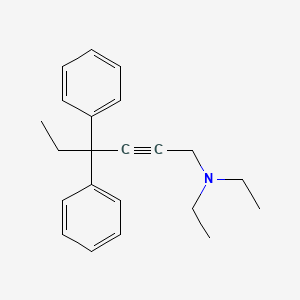

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate](/img/structure/B14271799.png)


![5'-Ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B14271812.png)
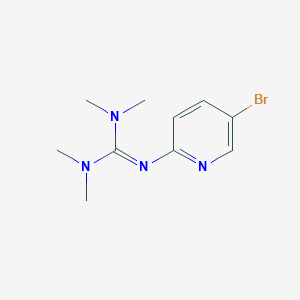
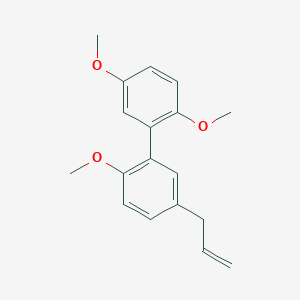
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B14271825.png)
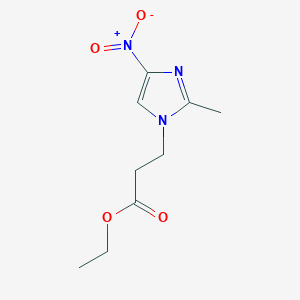
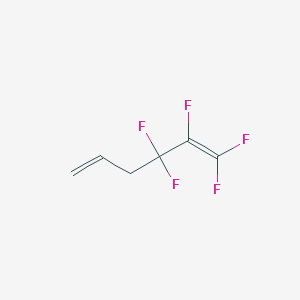
![5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole](/img/structure/B14271846.png)
![6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate](/img/structure/B14271849.png)
![[2,4,6-Tri(propan-2-yl)phenyl]methanethiol](/img/structure/B14271854.png)
